N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603821
InChI: InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine

CAS No.:

Cat. No.: VC16603821

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name (NE)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methylidene]hydroxylamine
Standard InChI InChI=1S/C13H12N2O2/c16-15-9-11-4-6-13(7-5-11)17-10-12-3-1-2-8-14-12/h1-9,16H,10H2/b15-9+
Standard InChI Key AGUVUXAOCICWQD-OQLLNIDSSA-N
Isomeric SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)/C=N/O
Canonical SMILES C1=CC=NC(=C1)COC2=CC=C(C=C2)C=NO

Introduction

Structural Overview

Chemical Name: N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine
General Formula: C13_{13}H12_{12}N2_{2}O2_{2}

Key Features:

  • Pyridin-2-yl group: A pyridine ring attached via a methoxy (-OCH3_3) linker.

  • Phenyl group: A benzene ring substituted with the pyridin-2-ylmethoxy group.

  • Hydroxylamine moiety: A functional group (-NH-OH) linked via a Schiff base (C=N bond).

This structure suggests potential for hydrogen bonding and π-stacking interactions, which are significant for crystal packing and molecular recognition.

Synthesis Pathways

The synthesis of compounds like N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine typically involves condensation reactions between an aldehyde and hydroxylamine derivatives:

  • Starting Materials:

    • 4-(Pyridin-2-ylmethoxy)benzaldehyde

    • Hydroxylamine hydrochloride or free hydroxylamine

  • Reaction Conditions:

    • Solvent: Ethanol or methanol

    • Catalyst: Acidic or basic medium to facilitate condensation

    • Temperature: Moderate heating (~50–70°C)

  • Mechanism:

    • The aldehyde reacts with hydroxylamine to form a Schiff base through nucleophilic attack on the carbonyl carbon, followed by dehydration.

  • Purification:

    • Recrystallization from ethanol or chromatographic techniques.

Biological and Pharmaceutical Relevance

Schiff bases, including derivatives like this compound, are widely studied for their biological activities due to their ability to form complexes with metal ions and interact with biomolecules.

Potential Applications:

  • Antimicrobial Activity: Schiff bases often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell walls.

  • Antioxidant Properties: The hydroxylamine moiety can scavenge free radicals, making it a candidate for antioxidant studies.

  • Metal Complexation: The nitrogen atoms in the pyridine ring and Schiff base can coordinate with transition metals, leading to applications in catalysis or as enzyme inhibitors.

  • Pharmacological Studies: Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.

Related Compounds and Research Findings

Several structurally related compounds have been synthesized and evaluated for their properties:

  • Schiff Bases with Pyridine Rings:

    • These compounds often show strong hydrogen bonding in their crystal structures, leading to supramolecular assemblies .

    • Pyridine-based Schiff bases are known for their biological activity, particularly as enzyme inhibitors .

  • Hydroxylamine Derivatives:

    • Hydroxylamines are precursors for nitroso compounds and have applications in synthetic organic chemistry .

    • Their derivatives have demonstrated antimicrobial activity depending on substituent groups .

  • Metal Complexes:

    • Schiff bases derived from pyridine aldehydes form stable complexes with metals like Cu(II), Zn(II), and Ni(II), which are studied for catalytic and medicinal purposes .

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